1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine 1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine
Brand Name: Vulcanchem
CAS No.: 860787-10-6
VCID: VC3835894
InChI: InChI=1S/C16H18ClN3/c17-16-7-6-14(12-18-16)13-19-8-10-20(11-9-19)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
SMILES: C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=CC=CC=C3
Molecular Formula: C16H18ClN3
Molecular Weight: 287.79 g/mol

1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine

CAS No.: 860787-10-6

Cat. No.: VC3835894

Molecular Formula: C16H18ClN3

Molecular Weight: 287.79 g/mol

* For research use only. Not for human or veterinary use.

1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine - 860787-10-6

Specification

CAS No. 860787-10-6
Molecular Formula C16H18ClN3
Molecular Weight 287.79 g/mol
IUPAC Name 1-[(6-chloropyridin-3-yl)methyl]-4-phenylpiperazine
Standard InChI InChI=1S/C16H18ClN3/c17-16-7-6-14(12-18-16)13-19-8-10-20(11-9-19)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Standard InChI Key PTUJECVYMIOYMK-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=CC=CC=C3
Canonical SMILES C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a piperazine ring (a six-membered diamine heterocycle) substituted at the 1-position with a (6-chloro-3-pyridinyl)methyl group and at the 4-position with a phenyl ring . The chlorine atom at the 6-position of the pyridine ring introduces electronic asymmetry, influencing its reactivity and interaction with biological targets.

Physicochemical Characteristics

Key properties derived from experimental and computational studies include:

PropertyValueSource
Molecular FormulaC16H18ClN3\text{C}_{16}\text{H}_{18}\text{ClN}_3
Molecular Weight287.79 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents
LogP (Partition Coefficient)Estimated >2 (hydrophobic)

The absence of empirical data for density, boiling point, and melting point underscores the need for further experimental characterization . Computational models suggest moderate hydrophobicity, aligning with its aromatic substituents.

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, inferred pathways involve:

  • N-Alkylation of Piperazine: Reacting 4-phenylpiperazine with 6-chloro-3-(chloromethyl)pyridine in the presence of a base (e.g., K2_2CO3_3) to facilitate nucleophilic substitution .

  • Purification: Chromatographic techniques (e.g., silica gel column) yield >95% purity, as indicated by supplier specifications .

Industrial Production

Suppliers such as Wuhan Chemwish Technology Co., Ltd. and Matrix Scientific offer the compound in research quantities (500 mg to 1 g), priced between $181–$239.4 per gram . Scaling production requires optimizing reaction conditions to minimize byproducts from competing alkylation sites on the piperazine ring.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivityReference
1-(4-Chlorophenyl)piperazineLacks pyridine substituentAntidepressant (SSRI)
N-Methyl-6-chloronicotinamideAmide vs. piperazine coreInsecticidal
HesperadinIndole-sulfonamide hybridAurora kinase inhibition

The unique integration of a chloropyridinylmethyl group and phenylpiperazine in 1-[(6-chloro-3-pyridinyl)methyl]-4-phenylpiperazine may offer dual modulation of neurotransmitter systems, distinguishing it from simpler analogs .

Future Research Directions

  • Pharmacokinetic Studies: Oral bioavailability and metabolic pathways.

  • Target Identification: High-throughput screening against receptor libraries.

  • Ecotoxicology: Impact on non-target species in agrochemical applications.

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